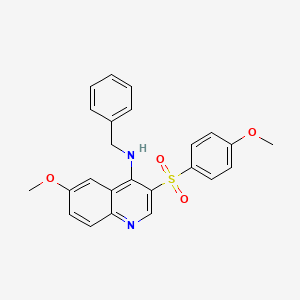

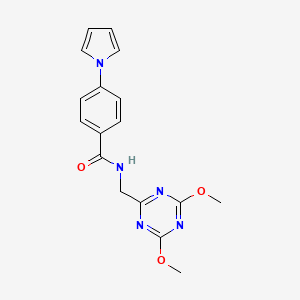

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, also known as PyBOP, is a coupling reagent used in peptide synthesis. It is a white crystalline powder that is soluble in most organic solvents. PyBOP is commonly used in research laboratories for the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Synthesis and Reactivity

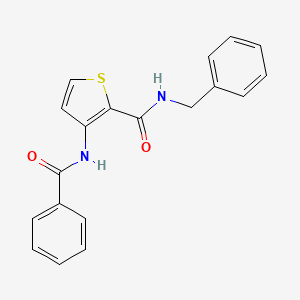

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide and its derivatives are involved in diverse synthesis reactions. For example, they have been utilized in the synthesis of novel compounds with potential analgesic and anti-inflammatory activities, as seen in the development of various heterocyclic compounds such as benzodifuranyl, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, this chemical has been used in creating novel benzamide-based 5-aminopyrazoles and related derivatives, demonstrating significant antiviral activities against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

Chemical Reactivity and Potential Uses

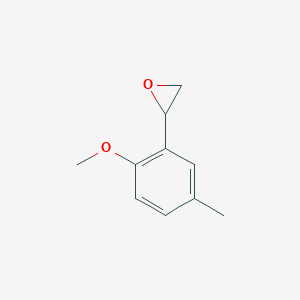

The compound shows interesting chemical reactivity, making it a candidate for generating new chemical structures with potential biological applications. For instance, a method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group has been applied to N-benzylpyroglutamic acids, in the preparation of potential antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006). Another study synthesized 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, a novel nonsteroidal progesterone receptor modulator, through multiple reaction steps involving this compound (Xiao Yong-mei, 2013).

Applications in Drug Metabolism and Electrophoresis

In the context of drug metabolism and disposition, this compound and its derivatives have been studied in rats, showing a series of acetylation and glucoronation, forming metabolic products with unique pharmacologic properties (Zhang et al., 2011). Moreover, it has been used in nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances (Ye et al., 2012).

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-16-19-14(20-17(21-16)25-2)11-18-15(23)12-5-7-13(8-6-12)22-9-3-4-10-22/h3-10H,11H2,1-2H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBRNBSUELBUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)

![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)

![(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2382473.png)